molecular formula C15H10ClF3O3 B6411513 5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261987-53-4

5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411513
CAS RN: 1261987-53-4
M. Wt: 330.68 g/mol
InChI Key: AZUZSXKTAJWVPC-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (5-Cl-3-(4-OMe-3-TfOMe)PhBz-95%) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that is used in a variety of experiments, including biochemical studies, physiological studies, and chemical synthesis. The compound is a white solid with a melting point of 140-142°C and a purity of 95%.

Scientific Research Applications

5-Cl-3-(4-OMe-3-TfOMe)PhBz-95% has a wide range of applications in scientific research. It is used in biochemical studies, physiological studies, and chemical synthesis. It is also used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and natural products. It is also used as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of certain proteins.

Mechanism of Action

The mechanism of action of 5-Cl-3-(4-OMe-3-TfOMe)PhBz-95% is not yet fully understood. However, it is believed to act as a proton donor, which can lead to the formation of new bonds between molecules. It is also thought to be involved in the catalytic formation of polymers, and in the inhibition of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-(4-OMe-3-TfOMe)PhBz-95% are not yet fully understood. However, it is believed to act as a proton donor, which can lead to the formation of new bonds between molecules. It is also thought to be involved in the catalytic formation of polymers, and in the inhibition of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Cl-3-(4-OMe-3-TfOMe)PhBz-95% in lab experiments include its high purity, its low cost, and its ability to act as a proton donor. The main limitation of using this compound in lab experiments is its lack of understanding of its mechanism of action.

Future Directions

The potential future directions of research involving 5-Cl-3-(4-OMe-3-TfOMe)PhBz-95% include further investigation into its mechanism of action, the development of new applications for the compound, and the development of new syntheses for the compound. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as on the advantages and limitations of using it in lab experiments.

Synthesis Methods

The synthesis of 5-Cl-3-(4-OMe-3-TfOMe)PhBz-95% is a multi-step process involving the reaction of 4-methoxy-3-trifluoromethylphenylboronic acid with chloroacetic acid, followed by the reaction of the resulting product with sodium borohydride. The final product is a white solid with a purity of 95%.

properties

IUPAC Name

3-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-3-2-8(7-12(13)15(17,18)19)9-4-10(14(20)21)6-11(16)5-9/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUZSXKTAJWVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692173
Record name 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261987-53-4
Record name 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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